molecular formula C10H11ClN2 B6187580 4-benzyl-1H-pyrazole hydrochloride CAS No. 2621398-52-3

4-benzyl-1H-pyrazole hydrochloride

Cat. No.: B6187580
CAS No.: 2621398-52-3
M. Wt: 194.66 g/mol
InChI Key: JPIZMHIFKCBWJZ-UHFFFAOYSA-N
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Description

4-Benzyl-1H-pyrazole hydrochloride (CAS 2621398-52-3) is an organic compound with the molecular formula C10H11ClN2 and a molecular weight of 194.66 . It is a derivative of 1H-pyrazole, a five-membered heterocycle containing two nitrogen atoms that is chemically robust and serves as a key scaffold in medicinal chemistry . Pyrazole and its derivatives, such as pyrazolines, are electron-rich nitrogenous heterocycles known for their diverse biological activities and are extensively investigated for their therapeutic potential . Although specific biological data for this particular compound is limited in the public domain, its core structure is highly relevant in research. Pyrazole derivatives are recognized for their broad spectrum of pharmacological properties, which include acting as cannabinoid CB1 receptor antagonists, and exhibiting antimicrobial, anti-inflammatory, and anticancer activities . The 4-benzyl-1H-pyrazole scaffold has also been the subject of crystallographic studies, revealing that it can form specific hydrogen-bonding motifs, such as catemers via N—H⋯N hydrogen bonds, which are important for understanding its supramolecular chemistry and solid-state properties . This compound is primarily used as a key intermediate or building block in organic synthesis and drug discovery efforts, particularly in the development of new heterocyclic molecules with potential biological activity . This product is intended For Research Use Only.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2621398-52-3

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

4-benzyl-1H-pyrazole;hydrochloride

InChI

InChI=1S/C10H10N2.ClH/c1-2-4-9(5-3-1)6-10-7-11-12-8-10;/h1-5,7-8H,6H2,(H,11,12);1H

InChI Key

JPIZMHIFKCBWJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CNN=C2.Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4 Benzyl 1h Pyrazole Hydrochloride and Its Analogues

Classical Synthetic Routes to Pyrazole (B372694) Derivatives

Traditional methods for pyrazole synthesis have long been established, providing a foundational framework for the creation of these important nitrogen-containing heterocycles.

Cyclocondensation Reactions

The most prominent and classical method for synthesizing the pyrazole ring is through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, a reaction famously known as the Knorr pyrazole synthesis. beilstein-journals.orgmdpi.com This approach involves the reaction of a bidentate nucleophile, the hydrazine, with a 1,3-dielectrophilic carbon unit. beilstein-journals.orgmdpi.commdpi.com Variations of this method utilize α,β-unsaturated ketones or acetylenic ketones as the 1,3-difunctional system. mdpi.commdpi.com For instance, the reaction of hydrazine derivatives with acetylenic ketones has been a known route to pyrazoles for over a century, although it often results in a mixture of regioisomers. mdpi.commdpi.com

The reaction's regioselectivity can be a significant challenge, particularly with unsymmetrical 1,3-dicarbonyl compounds, leading to the formation of isomeric products. nih.gov To address this, researchers have explored various strategies, including the in-situ generation of the 1,3-dicarbonyl compounds. beilstein-journals.org For example, a one-pot synthesis of 1-benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole involves the initial formation of a hydrazone from 4-chlorobenzaldehyde (B46862) and benzylhydrazine (B1204620) dihydrochloride, which then undergoes further reaction. orgsyn.org

The cyclocondensation of cross-conjugated enynones with arylhydrazines has also been shown to be a regioselective route to pyrazole derivatives. nih.gov The reaction pathway is influenced by the electronic properties of the substituents on the enynone. nih.gov

Starting MaterialsReagents/ConditionsProductReference
1,3-Dicarbonyl compounds, HydrazinesKnorr SynthesisPyrazoles beilstein-journals.org
α,β-Ethylenic ketone, p-(4-(tert-butyl)phenyl)hydrazineCopper triflate, bmim1,3,5-Trisubstituted pyrazole mdpi.com
Acetylenic ketones, PhenylhydrazineEthanol (B145695)Regioisomeric pyrazoles mdpi.com
4-Chlorobenzaldehyde, Benzylhydrazine dihydrochlorideMethanol, Water1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole orgsyn.org
Cross-conjugated enynones, ArylhydrazinesN/APyrazole derivatives nih.gov

Knoevenagel Condensation in 4-Benzyl-1H-Pyrazole Scaffold Construction

The Knoevenagel condensation is a crucial carbon-carbon bond-forming reaction that plays a significant role in the synthesis of precursors for pyrazole derivatives. nih.govnih.gov This reaction typically involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone. nih.govresearchgate.net In the context of pyrazole synthesis, pyrazole-4-carbaldehydes are often used as the aldehyde component. researchgate.netasianpubs.org

One application involves the Knoevenagel condensation of pyrazole aldehydes with malononitrile (B47326), which can be catalyzed by ammonium (B1175870) carbonate in an aqueous medium. researchgate.net This method is considered a green and efficient process. researchgate.net Another study details the condensation of pyrazole-4-carbaldehydes with various active methylene compounds, such as malonic acid and cyanoacetic acid, using pyridine (B92270) and piperidine (B6355638) as a base in refluxing ethanol. asianpubs.org Interestingly, under these conditions, the resulting acrylic acids did not undergo decarboxylation. asianpubs.org

Furthermore, the Knoevenagel condensation can be part of a tandem reaction sequence. For example, a one-pot, three-component synthesis of polyfunctional pyrazoles proceeds through a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and subsequent aromatization. organic-chemistry.org A specific example leading to a double addition product involves the initial Knoevenagel condensation of a pyrazolone (B3327878) with an aldehyde to form a reactive enone, which then undergoes a rapid Michael addition by a second pyrazolone molecule. nih.gov

AldehydeActive Methylene CompoundCatalyst/ConditionsProductReference
Pyrazole aldehydesMalononitrileAmmonium carbonate, Water/Ethanol2-(pyrazolin-4-ylmethylene)malononitrile researchgate.net
Pyrazole-4-carbaldehydesMalonic acid, Cyanoacetic acidPyridine, Piperidine, Ethanol (reflux)Pyrazole acrylic acid derivatives asianpubs.org
Aldehydes1,3-DicarbonylsN/A (Tandem reaction)Polyfunctional pyrazoles organic-chemistry.org
AldehydePyrazoloneMild conditionsBis-pyrazolone species nih.gov

Multi-Component Reactions for Pyrazole Formation

Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of pyrazole derivatives, offering advantages such as atom economy and operational simplicity. beilstein-journals.orgmdpi.comnih.gov These reactions allow for the construction of complex molecules in a single step from three or more starting materials. organic-chemistry.orgmdpi.com

A common MCR approach for pyrazole synthesis involves the in-situ generation of a 1,3-dielectrophile, which then undergoes cyclocondensation with a hydrazine. beilstein-journals.org For instance, a three-component reaction of aldehydes, β-ketoesters, and hydrazines, catalyzed by Yb(PFO)3, yields persubstituted pyrazoles. beilstein-journals.org Another three-component synthesis utilizes malononitrile, aldehydes, and hydrazines to produce pyrazoles. beilstein-journals.org This can be extended to a four-component reaction by including β-ketoesters, leading to the formation of pyrano[2,3-c]pyrazoles. beilstein-journals.orgmdpi.com

A one-pot, three-component procedure for preparing 3,5-disubstituted 1H-pyrazoles involves the condensation of aromatic aldehydes and tosylhydrazine, followed by a cycloaddition with terminal alkynes. organic-chemistry.org Similarly, a three-component reaction of vinyl azide, an aldehyde, and tosylhydrazine in the presence of a base regioselectively affords 3,4,5-trisubstituted 1H-pyrazoles. organic-chemistry.org

ComponentsCatalyst/ConditionsProduct TypeReference
Aldehydes, β-Ketoesters, HydrazinesYb(PFO)3Persubstituted pyrazoles beilstein-journals.org
Malononitrile, Aldehydes, Hydrazines, (β-Ketoesters)Piperidine, Aqueous mediumPyrazoles or Pyrano[2,3-c]pyrazoles beilstein-journals.orgmdpi.com
Aromatic aldehydes, Tosylhydrazine, Terminal alkynesN/A3,5-Disubstituted 1H-pyrazoles organic-chemistry.org
Vinyl azide, Aldehyde, TosylhydrazineBase3,4,5-Trisubstituted 1H-pyrazoles organic-chemistry.org
Alkynes, Nitriles, Titanium Imido ComplexesOxidationSubstituted pyrazoles nih.gov

Advanced Synthetic Approaches

To overcome the limitations of classical methods, such as harsh reaction conditions and low yields, advanced synthetic approaches have been developed. tandfonline.com These modern techniques often offer improved efficiency, sustainability, and access to a wider range of pyrazole derivatives.

Microwave-Assisted Synthesis of Pyrazole Derivatives

Microwave-assisted organic synthesis (MAOS) has become a prominent technique for the synthesis of pyrazole derivatives, offering significant advantages over conventional heating methods. tandfonline.comrsc.orgacs.org This approach often leads to dramatically reduced reaction times, higher yields, and cleaner reactions, aligning with the principles of green chemistry. tandfonline.comacs.orgresearchgate.net

Numerous studies have demonstrated the successful application of microwave irradiation in pyrazole synthesis. For example, novel pyrazole derivatives have been synthesized via a one-pot microwave irradiation method from a carbaldehyde derivative and phenyl hydrazine in an ethanol and acetic acid mixture. dergipark.org.tr In another instance, 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles were synthesized with high yields in just a few minutes under microwave irradiation. dergipark.org.tr The synthesis of pyrazole-4-carbaldehyde derivatives has also been achieved using microwave irradiation at 300 W. dergipark.org.tr

Microwave-assisted synthesis has been employed in multi-component reactions as well. For example, a three-component reaction of a dione, N,N-dimethylformamide dimethyl acetal, and various amines was catalyzed by acetic acid in water under microwave conditions. mdpi.com Furthermore, a solvent-free microwave method was used to synthesize 3,4-bis-(4-hydroxy-3-methoxybenzylidene)-7-(N-phenyl)-3,3a,3b,4,5,7-hexahydro-2H-pyrrolo[2,3-c,5,4-c] dipyrazole from substituted bis-chalcones. researchgate.net

ReactantsConditionsProductYieldReaction TimeReference
Phenyl hydrazine, 2,5-dibromo-3-thiophenecarbaldehydeEthanol/Acetic acid, 100°C, MWNovel pyrazole derivativeN/A7 min dergipark.org.tr
Enones, Semicarbazide hydrochloridePyridine, Methanol/Water, 70°C, 100W, MW5-Trifluoromethyl-4,5-dihydro-1H-pyrazoles82-96%4 min dergipark.org.tr
1-Phenyl-3-(2-(tosyloxy)phenyl)propane-1,3-dione, DMFDMA, Hydrazine derivativesAcetic acid, Water, 115-140°C, MWPyrazole derivatives78-90%9-10 min mdpi.com
Substituted bis-chalcones, 4-hydroxy-3-methoxybenzaldehydeSolvent-free, MW3,4-bis-(4-hydroxy-3-methoxybenzylidene)-7-(N-phenyl)-3,3a,3b,4,5,7-hexahydro-2H-pyrrolo[2,3-c,5,4-c] dipyrazoleExcellentShort researchgate.net
Substituted benzaldehyde, Ethyl 3-oxobutanoate, Phenylhydrazine, WaterRoom Temperature, MWNovel pyrazole derivativeN/A20 min dergipark.org.tr

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized the synthesis of pyrazoles by enabling novel bond formations and providing access to a wide array of functionalized derivatives through direct C-H functionalization, a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org

Various transition metals, including palladium, rhodium, iron, and ruthenium, have been employed in pyrazole synthesis. For example, a palladium-catalyzed ring-opening reaction of 2H-azirines with hydrazones provides a route to polysubstituted pyrazoles. organic-chemistry.org Rhodium catalysis has been utilized in the addition-cyclization of hydrazines with alkynes, involving a C-N bond cleavage and subsequent intramolecular cyclization. organic-chemistry.org

Iron-catalyzed reactions of diarylhydrazones with vicinal diols offer a regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles. organic-chemistry.org Ruthenium catalysts have been shown to be effective for the synthesis of 1,4-disubstituted pyrazoles from 1,3-diols and alkyl hydrazines. organic-chemistry.org Furthermore, ruthenium(II) complexes have been demonstrated to catalyze both transfer hydrogenation and hydrogenation of ketones, with theoretical calculations suggesting an outer sphere hydrogen transfer mechanism. nih.gov The use of nickel catalysts has also been reported for the transformation of isoxazoles and oxadiazoles (B1248032) into the corresponding pyrazoles. organic-chemistry.org

Catalyst SystemReactantsReaction TypeProductReference
Palladium2H-Azirines, HydrazonesRing-openingPolysubstituted pyrazoles organic-chemistry.org
RhodiumHydrazines, AlkynesAddition-cyclizationHighly substituted pyrazoles organic-chemistry.org
IronDiarylhydrazones, Vicinal diolsRegioselective synthesis1,3- and 1,3,5-Substituted pyrazoles organic-chemistry.org
Ruthenium1,3-Diols, Alkyl hydrazinesHydrogen transfer1,4-Disubstituted pyrazoles organic-chemistry.org
Nickel(0) complexIsoxazoles, OxadiazolesTransformationPyrazoles, 1,2,4-Triazoles organic-chemistry.org
Ruthenium(II) complexesAcetophenoneTransfer hydrogenation/HydrogenationN/A nih.gov

Green Chemistry Approaches in Pyrazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to minimize environmental impact and enhance sustainability. nih.gov These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources. benthamdirect.comresearchgate.net

Key green strategies in pyrazole synthesis include:

Solvent-Free Reactions: Conducting reactions in the absence of volatile organic solvents reduces waste and hazards. Grinding techniques and reactions in the solid state have proven effective for the synthesis of various pyrazole derivatives. researchgate.net

Aqueous Media: Water, as a universal and environmentally friendly solvent, is an attractive medium for pyrazole synthesis. thieme-connect.comthieme-connect.com Various water-based synthetic protocols have been developed, often employing catalysts that are active and stable in aqueous environments. thieme-connect.com

Microwave and Ultrasound-Assisted Synthesis: These alternative energy sources can significantly reduce reaction times, increase yields, and improve energy efficiency compared to conventional heating methods. researchgate.netnih.gov For instance, the synthesis of pyrano[2,3-c]pyrazoles has been successfully achieved using microwave irradiation, leading to shorter reaction times and higher yields. nih.gov

Catalysis: The use of heterogeneous and recyclable catalysts, such as nano-SiO2 derived from agricultural waste, offers advantages in terms of easy separation and reuse, contributing to more sustainable processes. nih.gov Other catalysts like cerium oxide/copper oxide nanocomposites and various solid acids (e.g., Al2O3/clay, Amberlyst-70) have also been employed in green pyrazole synthesis. thieme-connect.com

Multicomponent Reactions (MCRs): MCRs are highly efficient as they combine multiple starting materials in a single step, reducing the number of synthetic operations, and consequently, waste generation. nih.govresearchgate.net The one-pot synthesis of pyrazoles using MCRs is a prominent example of a green synthetic approach. researchgate.net

Green Chemistry ApproachKey FeaturesExamples in Pyrazole Synthesis
Solvent-Free ConditionsReduces use of hazardous solvents, simplifies workup. researchgate.netSynthesis of NH-pyrazoles and pyrazole chalcones by grinding. researchgate.net
Aqueous MediaUtilizes a non-toxic, inexpensive, and readily available solvent. thieme-connect.comthieme-connect.comSynthesis of tetrasubstituted pyrazoles using CTAB in water. thieme-connect.com
Microwave/Ultrasound AssistanceAccelerates reaction rates, often leading to higher yields in shorter times. researchgate.netnih.govFour-component synthesis of pyrano[2,3-c]pyrazole derivatives. nih.gov
Heterogeneous CatalysisFacilitates catalyst recovery and reuse, minimizing waste. researchgate.netthieme-connect.comUse of nano-SiO2, CeO2/CuO@GQDs@NH2, and Mn/ZrO2 in pyrazole synthesis. thieme-connect.comnih.gov
Multicomponent ReactionsIncreases atom economy and operational efficiency by combining multiple steps. nih.govOne-pot synthesis of polyfunctionalized pyrazoles. researchgate.net

Precursor Synthesis and Intermediate Chemistry Relevant to 4-Benzyl-1H-Pyrazole Hydrochloride

The synthesis of this compound relies on the careful preparation of key precursors and the controlled formation of reactive intermediates. The following sections detail the critical steps involved in constructing the pyrazole core and introducing the necessary functionalities.

Malononitrile and its derivatives are versatile building blocks in the synthesis of highly functionalized pyrazoles, particularly in multicomponent reactions. For instance, in the synthesis of pyrano[2,3-c]pyrazoles, malononitrile is a key reactant alongside an aldehyde, a hydrazine, and a β-ketoester. nih.govresearchgate.net The reactivity of the active methylene group in malononitrile allows for its participation in Knoevenagel condensations, a crucial step in forming intermediates that subsequently cyclize to form the pyrazole ring system. dntb.gov.ua The choice of substituents on the malononitrile precursor can influence the final structure and properties of the resulting pyrazole.

The formation of a hydrazone intermediate is a pivotal step in many pyrazole syntheses. This typically occurs through the condensation of a hydrazine derivative with a carbonyl compound, such as an aldehyde or a ketone. orgsyn.org The resulting hydrazone can then undergo cyclization to form the pyrazole ring. For example, the reaction of arylhydrazines with 1,3-diketones proceeds via a hydrazone intermediate. organic-chemistry.org In some multicomponent strategies, the hydrazone is formed in situ. rsc.orgnih.gov The stability and reactivity of the hydrazone intermediate can be influenced by the substituents on both the hydrazine and carbonyl components, as well as the reaction conditions. rsc.org

ReactantsReaction TypeSignificanceReference
Hydrazine + Aldehyde/KetoneCondensationForms the core hydrazone structure for subsequent cyclization. orgsyn.org
Arylhydrazine + 1,3-DiketoneCondensationLeads to intermediates for the synthesis of 1-aryl-3,4,5-substituted pyrazoles. organic-chemistry.org
Aromatic Aldehydes + Aryl Sulfonyl HydrazidesCondensationGenerates hydrazone intermediates for the synthesis of multi-substituted pyrazoles. rsc.org

Pyrazole carboxylates are important synthetic intermediates that can be further modified to introduce a variety of functional groups. nih.gov One common method for their synthesis is the 1,3-dipolar cycloaddition of a diazo compound, such as ethyl diazoacetate, with an alkyne or a related dipolarophile. nih.gov Another approach involves the one-pot cyclization of hydrazone dianions with reagents like diethyl oxalate. dntb.gov.uanih.gov These methods provide access to pyrazole-3-carboxylates and pyrazole-5-carboxylates, which are valuable precursors for more complex molecules. nih.gov The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be used in subsequent transformations. rsc.org

Regioselectivity and Stereoselectivity in this compound Synthesis

The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to the formation of two possible regioisomeric pyrazoles. Controlling the regioselectivity of this reaction is a significant challenge in pyrazole synthesis. organic-chemistry.org

Several factors influence the regiochemical outcome:

Solvent: The choice of solvent can have a profound effect on regioselectivity. Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP), have been shown to significantly improve regioselectivity in the condensation of 1,3-diketones with arylhydrazines compared to protic solvents like ethanol or acetic acid. organic-chemistry.org

Catalyst: Acid catalysis can influence the rate of competing reaction pathways, thereby affecting the product distribution. organic-chemistry.org

Substituent Effects: The electronic and steric properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine can direct the cyclization to favor one regioisomer over the other. nih.gov

In the context of synthesizing tetra-substituted pyrazoles, the selective reaction of a substituted hydrazine at a specific site of an intermediate is crucial. For instance, the substituted nitrogen atom of methyl- or benzyl-hydrazine can selectively displace a leaving group, leading to the formation of a single N¹-substituted pyrazole derivative. nih.gov The structure of the major regioisomer is often confirmed using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) experiments. organic-chemistry.org

Atropisomerism, a form of stereoisomerism resulting from restricted rotation around a single bond, can also be observed in certain pyrazole derivatives, such as those with a bulky substituent like a benzyl (B1604629) group at the 4-position. This rotation around the C(pyrazole)-C(CH₂) bond can lead to interconvertible conformers in solution.

Chemical Reactivity and Derivatization Studies of 4 Benzyl 1h Pyrazole Hydrochloride

Functionalization Reactions of the Pyrazole (B372694) Ring System

The pyrazole nucleus is generally susceptible to electrophilic attack, particularly at the C4 position. quora.comglobalresearchonline.net This is because the C4 carbon has the highest electron density among the ring carbons. quora.com Consequently, electrophilic aromatic substitution reactions such as nitration and halogenation predominantly occur at this position. globalresearchonline.netpharmdbm.com For instance, nitration of pyrazole with a nitrating mixture (HNO₃ + H₂SO₄) under harsh conditions yields 4-nitropyrazole. pharmdbm.com Similarly, bromination with bromine in dioxane results in 4-bromopyrazole. pharmdbm.com While these are general reactions for the pyrazole core, they illustrate the expected electrophilic substitution pattern for 4-benzyl-1H-pyrazole, where the C4 position is already occupied by the benzyl (B1604629) group. Therefore, direct electrophilic substitution on the pyrazole ring of 4-benzyl-1H-pyrazole would be directed to the available C3 and C5 positions, though this is less favorable than at an unsubstituted C4 position.

In contrast to its reactivity towards electrophiles, the pyrazole ring is generally resistant to nucleophilic aromatic substitution (SNAᵣ). This type of reaction, where a nucleophile displaces a leaving group on an aromatic ring, typically requires the ring to be electron-deficient. masterorganicchemistry.com While the nitrogen atoms in pyrazole do lower the electron density at the carbon atoms, making it less reactive towards electrophiles than pyrrole, it is not typically electron-poor enough to readily undergo SNAᵣ without the presence of strong electron-withdrawing groups on the ring. quora.commasterorganicchemistry.com For a nucleophilic attack to occur on the pyrazole nucleus of 4-benzyl-1H-pyrazole, a suitable leaving group at a position other than C4 would need to be present, and the reaction would likely require forcing conditions or activation by additional electron-withdrawing substituents.

Reactions Involving the Benzyl Moiety

The benzyl group attached to the pyrazole ring offers additional sites for chemical modification. The reactivity of the benzyl moiety can be categorized by reactions on the phenyl ring and the methylene (B1212753) bridge.

Electrophilic Aromatic Substitution on the Phenyl Ring: The phenyl group of the benzyl moiety can undergo electrophilic substitution reactions. The pyrazole ring acts as a deactivating group, directing incoming electrophiles to the ortho and para positions of the phenyl ring.

Reactions at the Methylene Bridge: The methylene group (—CH₂—) connecting the phenyl and pyrazole rings can be a site for oxidation or substitution reactions, although these are generally less common under standard conditions.

Research on related compounds, such as 1-(4-bromo-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester, demonstrates that the benzyl group can be involved in various reactions. For example, the bromine atom on the benzyl ring can be replaced through nucleophilic substitution by amines, thiols, or alkoxides.

Derivatization Strategies for Enhanced Bioactivity or Specific Applications

The 4-benzyl-1H-pyrazole scaffold is a key starting point for the synthesis of a wide array of derivatives, some of which have been investigated for their potential biological activities. mdpi.comnih.gov These strategies often involve either substitution on the pyrazole or benzyl components or the construction of more complex fused heterocyclic systems.

The synthesis of substituted 4-benzyl-1H-pyrazole derivatives is a common strategy to explore structure-activity relationships. For example, the synthesis of 3,5-dimethyl-4-benzyl-1H-pyrazole has been achieved by the reaction of 3-benzylpentane-2,4-dione with hydrazine (B178648) hydrate (B1144303). nih.gov The resulting molecule features methyl groups at the C3 and C5 positions of the pyrazole ring.

Table 1: Examples of Synthesized 4-Benzyl-1H-Pyrazole Derivatives
Derivative NameStarting MaterialsSynthetic Approach
3,5-Diamino-4-benzyl-1H-pyrazoleBenzylmalononitrile (B177411), Hydrazine hydrateReaction of benzylmalononitrile with hydrazine hydrate. nih.gov
3,5-Dimethyl-4-benzyl-1H-pyrazole3-Benzylpentane-2,4-dione, Hydrazine hydrateCondensation reaction. nih.gov
3,5-Diphenyl-4-benzyl-1H-pyrazole--

A significant area of research involves using pyrazole derivatives as building blocks for the synthesis of fused heterocyclic systems, which are known to possess a broad range of pharmacological activities. researchgate.netnih.govrsc.org

Pyrazolo[1,5-a]pyrimidines: These bicyclic systems are frequently synthesized from 3,5-diaminopyrazole derivatives. For instance, new pyrazolo[1,5-a]pyrimidines have been efficiently synthesized by reacting 4-benzyl-1H-pyrazole-3,5-diamine with α,β-unsaturated ketones in ethanol (B145695) with potassium hydroxide. researchgate.netresearchgate.net This cyclization reaction is a versatile method for creating a variety of substituted pyrazolo[1,5-a]pyrimidines. nih.gov The general synthetic strategy involves the reaction of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent. nih.govnih.gov

Pyrazolo[4,3-e] researchgate.netresearchgate.nettriazolo[1,5-c]pyrimidines: The synthesis of this tricyclic system often starts from a substituted pyrazolopyrimidine. For example, a pyrazolopyrimidine can be reacted with hydrazine hydrate and then condensed with aromatic aldehydes to form the final pyrazolo[4,3-e] researchgate.netresearchgate.nettriazolo[1,5-c]pyrimidine structure. semanticscholar.org These complex heterocyclic systems have been investigated for their potential as selective antagonists for adenosine (B11128) receptors, with modifications at various positions of the tricyclic core influencing their biological activity. aun.edu.eg

Table 2: Synthesis of Fused Heterocyclic Systems from Pyrazole Precursors
Fused SystemKey Pyrazole PrecursorGeneral Synthetic Strategy
Pyrazolo[1,5-a]pyrimidines4-Benzyl-1H-pyrazole-3,5-diamineReaction with α,β-unsaturated ketones. researchgate.netresearchgate.net
Pyrazolo[4,3-e] researchgate.netresearchgate.nettriazolo[1,5-c]pyrimidinesPyrazolopyrimidine derivativesCondensation reactions with hydrazines and aldehydes. semanticscholar.org

Tautomerism and Conformational Analysis of 4-Benzyl-1H-Pyrazole Systems

The structural dynamics of 4-benzyl-1H-pyrazole are characterized by a complex interplay of tautomerism and conformational isomerism. These phenomena are crucial for understanding the molecule's reactivity and its interactions in various chemical environments. In solution, 4-benzyl-1H-pyrazole exists as a dynamic equilibrium of different forms, which can interconvert readily. nih.govresearchgate.net

Annular Tautomerism

Like many N-unsubstituted pyrazoles, 4-benzyl-1H-pyrazole exhibits annular tautomerism. researchgate.net This involves the migration of the proton between the two nitrogen atoms of the pyrazole ring. This rapid exchange between tautomeric forms is a key feature of its solution-state chemistry. nih.govresearchgate.net Studies using 1H NMR spectroscopy confirm this dynamic behavior. The facile interconversion of its conformers and atropenantiomers in solution is revealed by a single resonance signal for the two pyrazole C-H protons, indicating that the exchange occurs on a timescale faster than the NMR experiment can distinguish the individual forms. researchgate.net

Conformational Analysis and Atropisomerism

The conformational landscape of 4-benzyl-1H-pyrazole is largely defined by the rotation of the benzyl group around the single bond connecting it to the pyrazole ring (C(pyrazole)—C(CH2)). nih.govnih.gov This rotation, combined with annular tautomerism, allows for the interconversion of various conformers and atropenantiomers. nih.govresearchgate.net

In the solid state, 4-benzyl-1H-pyrazole displays axial chirality, a phenomenon known as atropisomerism. nih.govresearchgate.net This arises from hindered rotation around the aforementioned C-C single bond. Despite the achiral nature of the molecule itself, it crystallizes in a non-centrosymmetric, chiral space group (P2₁). nih.govresearchgate.net This indicates that in the crystal lattice, the molecules adopt a specific, chiral conformation that packs more efficiently than a symmetric arrangement. researchgate.net

The interconversion between different conformers (A and B) can occur through two primary pathways:

Direct Rotation: Rotation of the benzyl group from one side of the pyrazole plane to the other. This pathway may have a significant energy barrier, especially if there are bulky substituents on the pyrazole ring. nih.govresearchgate.net

Tautomer-Assisted Rotation: A more accessible pathway involves the annular tautomer (C). Conformer A can convert to its tautomer C, which can then undergo a same-side rotation of the benzyl group before converting back to conformer B. nih.govresearchgate.net

This dynamic process highlights the synergy between tautomerism and conformational change in the 4-benzyl-1H-pyrazole system.

Crystallographic and Spectroscopic Data

X-ray crystallography provides definitive insights into the solid-state structure of 4-benzyl-1H-pyrazole. The crystal structure was measured at 150 K. nih.govnih.gov In the crystal, the pyrazole and phenyl aromatic moieties are organized into distinct alternating bilayers. nih.gov Within the pyrazole layers, the rings form parallel catemers through N—H⋯N hydrogen bonding. researchgate.netnih.gov

Detailed research findings from crystallographic analysis are presented in the tables below.

Table 1: Crystal Data and Structure Refinement for 4-Benzyl-1H-pyrazole

Parameter Value
Chemical Formula C₁₀H₁₀N₂
Formula Weight ( g/mol ) 158.20
Temperature (K) 150
Crystal System Monoclinic
Space Group P2₁
a (Å) 5.6651 (5)
b (Å) 5.7566 (6)
c (Å) 13.2321 (9)
β (°) 101.732 (4)
Volume (ų) 422.51 (6)
Z 2

Data sourced from Hayward et al. (2024). researchgate.net

Table 2: Key Structural Angles in Crystalline 4-Benzyl-1H-pyrazole

Parameter Description Value (°)
Dihedral Angle Angle between the pyrazole and phenyl units 63.85 (15)
Fold Angle A measure of the molecule's non-planarity 17.52 (12)

Data sourced from Hayward et al. (2024). researchgate.net

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 4-benzyl-1H-pyrazole, ¹H NMR spectroscopy in deuterated chloroform (B151607) (CDCl₃) reveals the interconversion of its different conformers and atropenantiomers in solution. nih.goviucr.org This is due to annular tautomerism and the rotation of the benzyl (B1604629) substituent around the C(pyrazole)–C(CH₂) single bond. nih.goviucr.org

Upon formation of the hydrochloride salt, changes in the NMR spectrum are anticipated. The protonation of one of the nitrogen atoms in the pyrazole (B372694) ring would lead to a downfield shift of the pyrazole ring protons due to the increased positive charge and resulting deshielding effect. A broad signal corresponding to the N-H proton is also expected to be more prominent. rsc.org

Table 1: Hypothetical ¹H NMR Data for 4-benzyl-1H-pyrazole hydrochloride (Based on data for the free base and known effects of protonation on similar pyrazole structures)

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Phenyl-H7.20-7.40m-5H
Pyrazole-H (C3-H, C5-H)7.60-7.80s-2H
Benzyl-CH₂4.00-4.20s-2H
N-H12.0-14.0br s-2H

Table 2: Hypothetical ¹³C NMR Data for this compound (Based on general knowledge of pyrazole chemistry)

Carbon Expected Chemical Shift (δ, ppm)
Phenyl C (quaternary)138-140
Phenyl CH126-129
Pyrazole C3, C5135-140
Pyrazole C4115-120
Benzyl CH₂30-35

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. For pyrazole compounds, characteristic IR bands include N-H stretching vibrations, C=N stretching, and aromatic C-H and C=C stretching. amazonaws.com In the case of this compound, the most significant change from the free base would be the appearance of a broad and strong band in the region of 2400-3300 cm⁻¹, which is characteristic of the N⁺-H stretching vibration in a hydrochloride salt. mdpi.com The C=N and aromatic stretching frequencies would also be present.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N⁺-H stretch (hydrochloride)2400-3300Strong, broad
Aromatic C-H stretch3000-3100Medium
Aliphatic C-H stretch2850-2960Medium
C=N stretch (pyrazole ring)1580-1650Medium to strong
C=C stretch (aromatic ring)1450-1600Medium, multiple bands
C-H bend (aromatic)690-900Strong

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For 4-benzyl-1H-pyrazole, the molecular ion peak [M]⁺ would be expected at m/z 158.2. The fragmentation pattern would likely involve the loss of the benzyl group (C₇H₇, m/z 91) to give a prominent peak, and cleavage of the pyrazole ring. For the hydrochloride salt, electrospray ionization (ESI) in positive ion mode would show a peak for the protonated molecule [M+H]⁺ at m/z 159.2, where M is the mass of the free base. The fragmentation of this ion would be similar to that of the molecular ion of the free base. A characteristic fragmentation of some nitrogen-containing heterocycles is the loss of a molecule of nitrogen (N₂). lifesciencesite.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of 4-benzyl-1H-pyrazole has been determined at 150 K. nih.gov It crystallizes in the non-centrosymmetric space group P2₁. nih.goviucr.org The structure reveals that the pyrazole and phenyl aromatic moieties are organized into alternating bilayers. nih.goviucr.org Within the pyrazole layer, the molecules form parallel catemers through N—H⋯N hydrogen bonding. nih.goviucr.org The formation of the hydrochloride salt would significantly alter the crystal packing due to the introduction of the chloride ion and the change in hydrogen bonding patterns, likely leading to a different space group and unit cell parameters.

Table 4: Crystallographic Data for 4-benzyl-1H-pyrazole iucr.org

Parameter Value
Chemical formulaC₁₀H₁₀N₂
Formula weight158.20
Crystal systemMonoclinic
Space groupP2₁
a (Å)5.6651 (5)
b (Å)5.7566 (6)
c (Å)13.2321 (9)
β (°)101.732 (4)
Volume (ų)422.51 (6)
Z2
Temperature (K)150

Elemental Analysis Techniques

Table 5: Calculated Elemental Analysis for this compound (C₁₀H₁₁ClN₂)

Element Atomic Mass Number of Atoms Total Mass Percentage (%)
Carbon (C)12.01110120.1162.02
Hydrogen (H)1.0081111.0885.73
Chlorine (Cl)35.453135.45318.31
Nitrogen (N)14.007228.01414.47
Total 194.665 100.00

Biological Activity Investigations in Vitro and in Vivo Animal Models

Anti-Inflammatory Activities and Mechanistic Insights

Derivatives of the pyrazole (B372694) scaffold are recognized for their anti-inflammatory potential. nih.gov The anti-inflammatory effects of pyrazole-containing compounds are often attributed to their ability to modulate key enzymatic pathways and inflammatory mediators involved in the inflammatory cascade.

Cyclooxygenase (COX) Inhibition Studies

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation. sciforum.net The selective inhibition of COX-2 is a desirable trait for anti-inflammatory agents as it is associated with fewer gastrointestinal side effects compared to non-selective COX inhibitors. nih.gov

Several studies have investigated the COX-inhibitory profiles of various pyrazole derivatives. For instance, certain polysubstituted pyrazoles and pyrano[2,3-c]pyrazoles have demonstrated selective COX-2 inhibition. nih.gov Specifically, some bipyrazole and pyranopyrazole derivatives have shown COX-2 selectivity comparable to celecoxib, a well-known COX-2 inhibitor. nih.gov The orientation of bulky hydrophobic groups on the pyrazole ring, similar to the trifluoromethyl group of celecoxib, has been suggested to enhance COX-2 affinity. nih.gov Molecular docking studies have further elucidated the binding interactions of pyrazole derivatives within the COX-2 active site, highlighting the importance of specific substitutions for selective inhibition. nih.govresearchgate.net

While direct studies on 4-benzyl-1H-pyrazole hydrochloride's specific COX inhibition are not detailed in the provided results, the broader class of pyrazole derivatives exhibits significant and often selective COX-2 inhibitory activity. nih.govnih.govnih.govtandfonline.com

Modulation of Inflammatory Mediators

The anti-inflammatory action of pyrazole derivatives extends beyond COX inhibition to the modulation of other inflammatory mediators. In vivo animal models, such as the carrageenan-induced paw edema model in rats, are commonly used to assess anti-inflammatory activity. sciforum.netnih.govphytopharmajournal.com Carrageenan injection induces a biphasic inflammatory response involving the release of various mediators like histamine, serotonin, bradykinin, and prostaglandins. nih.gov

Studies on pyrazole derivatives have shown significant inhibition of carrageenan-induced paw edema. sciforum.netnih.gov For example, certain newly synthesized pyrazole derivatives have demonstrated a dose-dependent reduction in paw edema in rats. nih.gov The anti-inflammatory effects of some pyrazole hybrids have been linked to the dual inhibition of COX-2 and 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory pathway. tandfonline.com Furthermore, some pyrazole and imidazopyrazole hybrids have been found to inhibit the production of reactive oxygen species (ROS) in neutrophils and platelets, indicating a multitarget anti-inflammatory mechanism. nih.gov

Antimicrobial Properties

The pyrazole moiety is a constituent of various compounds with demonstrated antimicrobial activity. mdpi.comijpsr.comnih.govnih.gov These compounds have been investigated for their efficacy against a range of bacterial and fungal pathogens.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Numerous studies have reported the antibacterial potential of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. nih.govnih.govresearchgate.netacs.org The mode of action can vary, with some derivatives inhibiting bacterial protein synthesis or targeting enzymes like DNA gyrase. nih.govacs.org

For instance, certain pyrazole-4-carboxamide derivatives have shown activity against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Klebsiella pneumoniae (Gram-negative). researchgate.net Other studies have highlighted the broad-spectrum antibacterial activity of imidazo-pyridine substituted pyrazoles, which were found to be more potent than ciprofloxacin (B1669076) against several strains. nih.gov However, the activity can be selective, with some pyrazole derivatives showing more pronounced effects on Gram-positive organisms. nih.gov

Antibacterial Activity of Pyrazole Derivatives
Compound TypeGram-Positive Strain(s)Gram-Negative Strain(s)Reference
Pyrazole-4-carboxamidesStaphylococcus aureus, Bacillus subtilisEscherichia coli, Klebsiella pneumoniae researchgate.net
Imidazo-pyridine substituted pyrazolesMethicillin-resistant S. aureus (MRSA)E. coli, K. pneumoniae, P. aeruginosa, Salmonella typhimurium nih.gov
Pyrazole-3-carboxamide analoguesBacillus subtilis, Enterococcus faecalis, Staphylococcus aureus, Streptococcus pyogenesLimited activity nih.gov

Antifungal Activities

The antifungal properties of pyrazole derivatives have also been a subject of investigation. mdpi.comnih.govnih.gov Studies have shown efficacy against various fungal species, including clinically relevant yeasts like Candida albicans. nih.govnih.gov

One study reported that a pyrazole derivative, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, exhibited significant antifungal activity against Aspergillus niger, comparable to the standard drug Clotrimazole. nih.gov Another compound, 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide, demonstrated promising antifungal effects against both Candida albicans and Candida tropicalis. nih.gov The mechanism of action is often presumed to be similar to other azole antifungals, which inhibit ergosterol (B1671047) synthesis. nih.gov

Antifungal Activity of Pyrazole Derivatives
CompoundFungal Strain(s)ActivityReference
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideAspergillus nigerHighly active (MIC: 1 μg/mL) nih.gov
5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamideCandida albicans, Candida tropicalisMIC: 62.5 μg/mL (C. albicans), 125 μg/mL (C. tropicalis) nih.gov

Antitubercular Activity

Tuberculosis remains a significant global health challenge, and the search for new antitubercular agents is ongoing. japsonline.com Pyrazole derivatives have emerged as a promising class of compounds with potential activity against Mycobacterium tuberculosis. japsonline.comresearchgate.netresearchgate.net

Structure-activity relationship studies have revealed that specific substitutions on the pyrazole ring are crucial for antitubercular efficacy. nih.gov For example, a pyrazole derivative, NSC 18725, was found to inhibit the growth of intracellular M. tuberculosis by inducing autophagy in host macrophages. Further studies on pyrazole-4-carboxamide derivatives identified compounds with significant activity against the H37Rv strain of M. tuberculosis. japsonline.com The presence of certain functional groups, such as a para-chlorophenyl substitution, has been shown to enhance the anti-mycobacterial activity.

Antitubercular Activity of Pyrazole Derivatives
Compound TypeMycobacterium StrainKey FindingsReference
NSC 18725 (3,5-dimethyl-4-nitroso-1-phenyl-1H-pyrazole)M. tuberculosisInhibits intracellular growth via autophagy induction.
Pyrazole-4-carboxamide derivativesM. tuberculosis H37RvSome derivatives showed significant activity with MIC values as low as 3.12 µg/ml. japsonline.com
2-PyrazolylpyrimidinonesM. tuberculosisSubstitutions on both pyrazole and pyrimidinone rings are critical for activity. nih.gov

Anticancer and Antitumor Potential

The pyrazole scaffold is a recurring motif in a multitude of compounds exhibiting promising anticancer properties. nih.govirjmets.comnih.gov These derivatives have demonstrated the ability to impede the growth of various cancer cell lines, including those of the breast, lung, colon, and prostate. irjmets.comnih.gov The anticancer effects of these compounds are often attributed to their capacity to induce programmed cell death and interfere with critical cellular machinery.

A key mechanism through which pyrazole derivatives exert their anticancer effects is by halting cell proliferation and triggering apoptosis, or programmed cell death. nih.govnih.gov For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit the proliferation of human cancer cells and induce apoptosis through the generation of reactive oxygen species (ROS). nih.gov This process is often accompanied by the activation of caspases, a family of proteases that are crucial for the execution of apoptosis. nih.govmdpi.com

Studies on various cancer cell lines have demonstrated the dose-dependent cytotoxic effects of pyrazole compounds. nih.govwaocp.org For example, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives displayed significant cytotoxicity against MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) cell lines. rsc.org The induction of apoptosis by these compounds is further evidenced by DNA fragmentation and cell cycle arrest at different phases, such as the G1 or G2/M phase. nih.govmdpi.comresearchgate.net

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. Pyrazole derivatives have emerged as potent inhibitors of various protein kinases, including p38 mitogen-activated protein kinase (MAPK) and receptor interacting protein 1 (RIP1) kinase. nih.govnih.gov

A series of N-pyrazole, N'-aryl ureas has been reported to bind to p38 MAPK, interfering with its activity. nih.gov The inhibition of p38 MAPK has been linked to a reduction in the loss of primary sensory neurons following nerve transection, suggesting a role in neuronal apoptosis. nih.gov Furthermore, certain 1-benzyl-1H-pyrazole derivatives have been synthesized and identified as potent inhibitors of RIP1 kinase, which is involved in necroptosis, a form of programmed necrosis. nih.gov

The inhibitory action of pyrazole compounds extends to other kinases implicated in cancer, such as Janus kinases (JAK2/3) and Aurora A/B kinases. nih.gov Multi-targeted inhibitors possessing a 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole scaffold have demonstrated potent inhibition of these kinases. nih.gov

Topoisomerases are essential enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. youtube.comambeed.com Certain pyrazole derivatives have been identified as inhibitors of topoisomerase II, making them potential anticancer agents. nih.govnih.gov

For example, a series of pyrazolo[1,5-a]indole derivatives were found to be strong inhibitors of topoisomerase II. nih.gov These compounds act as catalytic inhibitors, meaning they interfere with the enzyme's function without causing an accumulation of DNA-enzyme cleavage complexes. nih.gov This mode of action distinguishes them from topoisomerase poisons.

Enzyme Inhibition and Receptor Modulation

Beyond their direct anticancer activities, pyrazole derivatives have been shown to modulate the function of various enzymes and receptors, contributing to their diverse pharmacological profiles.

Adenosine (B11128) receptors, which are G protein-coupled receptors, play crucial roles in various physiological processes. nih.govacs.orgacs.org Pyrazole-containing compounds have been extensively studied as ligands for these receptors, demonstrating both high affinity and selectivity for different subtypes (A1, A2A, A2B, and A3). acs.orgnih.govdrugbank.com

For instance, 2-pyrazolyl-N6-substituted adenosine derivatives have been developed as high-affinity and selective agonists for the A3 adenosine receptor. acs.orgdrugbank.com Conversely, other pyrazole derivatives, such as those with a pyrazolo[3,4-d]pyridazine scaffold, have been identified as potent antagonists for the A1 and A3 adenosine receptors. nih.govacs.orgacs.org The introduction of a 1-benzyl-1H-pyrazole moiety has been shown to influence the affinity and selectivity profile of these compounds for adenosine receptor subtypes. plos.orgnih.govnih.gov

Compound TypeTarget ReceptorActivityReference
2-Pyrazolyl-N6-Substituted Adenosine DerivativesA3 Adenosine ReceptorAgonist acs.orgdrugbank.com
Pyrazolo[3,4-d]pyridazine DerivativesA1 and A3 Adenosine ReceptorsAntagonist nih.govacs.orgacs.org
1-Benzyl-1H-pyrazole DerivativesAdenosine ReceptorsModulates Affinity/Selectivity plos.orgnih.govnih.gov

Phosphodiesterases (PDEs) are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in cellular signaling. medchemexpress.comwikipedia.org Inhibition of PDEs can lead to a variety of physiological effects, and several pyrazole derivatives have been identified as potent PDE inhibitors. google.comnih.govnih.gov

Specifically, pyrazolo[1,5-a]pyridines have been designed as dual inhibitors of PDE3 and PDE4, with potential applications in respiratory diseases due to their bronchodilatory and anti-inflammatory activities. nih.gov Furthermore, pyrazolone (B3327878) derivatives have been investigated as PDE inhibitors with potential applications in treating diseases like Chagas disease. nih.gov

Compound TypeTarget PDEPotential ApplicationReference
Pyrazolo[1,5-a]pyridinesPDE3/PDE4Respiratory Diseases nih.gov
Pyrazolone DerivativesPDEsChagas Disease nih.gov

Monoamine Oxidase (MAO) Inhibition

The pyrazole and pyrazoline scaffolds have been a subject of investigation for their potential to inhibit monoamine oxidases (MAO), enzymes crucial in the metabolism of neurotransmitters. nih.gov Halogenated pyrazoline derivatives, in particular, have demonstrated potent and selective inhibition of MAO-B. nih.gov

In one study, a series of pyrazoline/halogenated pyrazolines were evaluated for their inhibitory action against human MAO-A and MAO-B. nih.gov It was found that substitutions on the phenyl ring at the fifth position of the pyrazoline core resulted in significant MAO-B inhibition. nih.gov For instance, the compound 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (EH7) exhibited the highest potency against MAO-B with an IC₅₀ value of 0.063 µM. nih.gov The inhibitory potency against MAO-B followed the order of –F > –Cl > –Br > –H for substitutions on the phenyl ring. nih.gov EH7 was identified as a reversible and competitive inhibitor of MAO-B, with a Ki value of 0.034 ± 0.0067 µM. nih.gov The high selectivity for MAO-B, as indicated by a selectivity index (SI) of 133.0, suggests its potential for development in treating neurodegenerative disorders. nih.gov

Table 1: MAO-B Inhibitory Activity of Halogenated Pyrazoline Derivatives

Compound Substitution MAO-B IC₅₀ (µM) MAO-A IC₅₀ (µM) Selectivity Index (SI) for MAO-B
EH1 -H > 10 > 10 -
EH6 -Cl 0.837 > 50 > 55.8
EH7 -F 0.063 8.38 133.0
EH8 -Br 1.34 4.31 3.21

Data sourced from a study on halogenated pyrazolines as MAO-B inhibitors. nih.gov

Cysteine Protease Inhibition

Pyrazole-based structures have been explored as inhibitors of cysteine proteases, which are involved in various pathological processes, including viral replication. nih.gov Specifically, (E)-5-(2-ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)-1H-pyrazole-3-carboxamide was identified as a covalent inhibitor of nsP2 cysteine proteases found in alphaviruses. nih.gov This compound, however, was prone to intramolecular cyclization under basic conditions, forming an inactive dihydropyrazolo[1,5-a]pyrazin-4(5H)-one. nih.gov Researchers developed modified synthesis procedures to obtain the pure, acyclic form, which was stable as a TFA or HCl salt. nih.gov This work highlights the potential of the pyrazole scaffold in designing covalent inhibitors for viral cysteine proteases. nih.gov

Inhibition of Advanced Glycation End-product Formation (Maillard Reaction Inhibitors)

Advanced glycation end-products (AGEs) are formed through the non-enzymatic Maillard reaction between sugars and proteins and are implicated in diabetic complications and aging. google.comrsc.org While direct studies on this compound as an AGE inhibitor are limited, the broader class of nitrogen-containing heterocyclic compounds has been investigated for this activity. google.comresearchgate.net For example, certain 6-nitrobenzimidazole derivatives have been shown to inhibit the formation of AGEs in a concentration-dependent manner and reduce the intracellular reactive oxygen species (ROS) that are induced by AGEs. google.com Similarly, bis-2-aminoimidazole derivatives have been identified as potent inhibitors of AGE formation, with some compounds showing superior activity compared to the standard inhibitor aminoguanidine. researchgate.net These findings suggest that heterocyclic compounds with structural similarities to pyrazoles are promising candidates for mitigating the pathological effects of AGEs. researchgate.net

Other Reported Biological Activities

Antileishmanial Activity

Various pyrazole derivatives have demonstrated significant activity against different species of Leishmania. nih.govnih.gov In one study, a series of 1-aryl-1H-pyrazole-4-carboximidamides were synthesized and tested against Leishmania amazonensis. scielo.br Compound 2, a bromine-substituted derivative, showed a promising antileishmanial profile with low cytotoxicity against murine macrophages. scielo.br Another study on 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives found that compounds 3b and 3e were the most active against both L. amazonensis and L. infantum promastigotes, with IC₅₀ values comparable to the reference drug pentamidine (B1679287) against L. infantum. nih.gov Structure-activity relationship (SAR) studies have indicated that the presence of a chlorine group on the pyrazole ring or on an attached phenyl ring is favorable for antileishmanial effects. nih.gov

Table 2: Antileishmanial Activity of Pyrazole Derivatives

Compound Series Target Species Most Active Compounds IC₅₀ Values Reference
1-Aryl-1H-pyrazole-4-carboximidamides L. amazonensis Compound 2 (Br-substituted) 105 ± 21 µg/mL
4-(1H-Pyrazol-1-yl)benzenesulfonamides L. amazonensis 3b, 3e 0.070 mM, 0.072 mM nih.gov
4-(1H-Pyrazol-1-yl)benzenesulfonamides L. infantum 3b, 3e 0.059 mM, 0.065 mM nih.gov
Pyrazole Derivatives L. major P1, P5, P8 35.53, 36.79, 37.40 µg/mL nih.gov

Antidiabetic Effects

The pyrazole nucleus is a feature in several compounds investigated for antidiabetic properties. frontiersin.orgresearchgate.net A novel series of 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides was designed and evaluated for their ability to stimulate glucose-stimulated insulin (B600854) secretion (GSIS). nih.gov The most active compound from this series, analogue 26, was found to increase insulin secretion by activating the upstream effector of pancreatic and duodenal homeobox 1 (PDX-1). nih.gov Furthermore, this compound enhanced glucose uptake in C2C12 myotube cells. nih.gov Another study focused on acyl pyrazole sulfonamides as α-glucosidase inhibitors, an enzyme involved in carbohydrate digestion. frontiersin.org All synthesized compounds in this series were more potent than the standard drug acarbose, with compound 5a showing the highest activity (IC₅₀ = 1.13 ± 0.06 µM). frontiersin.org

Neuroprotective Efficacy

The neuroprotective potential of pyrazole derivatives is an emerging area of research, with applications being explored for neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov The inhibition of MAO-B by pyrazoline derivatives, as mentioned earlier, is a key mechanism for neuroprotection, as MAO-B inhibitors are used in the management of Parkinson's disease. nih.govmdpi.com Additionally, 1-benzyl-1H-pyrazole derivatives have been developed as inhibitors of receptor-interacting protein 1 (RIP1) kinase. nih.gov RIP1 kinase is a crucial mediator of necroptosis, a form of programmed cell death implicated in various diseases. nih.gov A potent compound from this series, 4b, demonstrated significant protection in a mouse model of l-arginine-induced pancreatitis, suggesting the therapeutic potential of these compounds in diseases involving necrotic cell death. nih.gov

Antioxidant Properties

Research specifically detailing the antioxidant properties of this compound is not extensively covered in the reviewed literature. However, the broader class of pyrazole derivatives has been the subject of numerous studies investigating their potential as antioxidant agents. The antioxidant activity of pyrazoles is often attributed to the hydrogen-donating ability of the NH proton within the pyrazole ring. nih.gov

Studies on various pyrazole derivatives have demonstrated their capacity to scavenge free radicals. For instance, a series of pyrazole-based sulfonamide derivatives were evaluated for their antioxidant potential using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. nih.gov In this assay, the ability of a compound to donate an electron or hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance at 517 nm. nih.gov One particular compound in this study, substituted with a chloro group and an acetamide (B32628) quinoline (B57606) ring, exhibited excellent antioxidant activity (92.64%) in comparison to the standard, ascorbic acid (96.69%). nih.gov

Another study focused on 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives and found that some of these compounds displayed potent radical scavenging activity. nih.gov Similarly, research on pyrazoline derivatives, which are structurally related to pyrazoles, identified compounds with significant free radical scavenging capacity in DPPH assays and a high ferric-reducing antioxidant power (FRAP). researchgate.net Specifically, one derivative, 5-hydroxy-3-methyl-5-trifluoromethyl-4,5-dihydro-1H-1-(2-hydroxybenzoyl)-pyrazole, was noted for its effectiveness in preventing lipid peroxidation in rat brain homogenates. researchgate.net

The mechanism of antioxidant action for pyrazole derivatives can involve various pathways, including acting as free radical scavengers (preventive antioxidants) or as inhibitors of pro-oxidative enzymes like 15-lipoxygenase. nih.gov

Derivative ClassAssayKey FindingReference
Pyrazole-based SulfonamidesDPPH free radical scavengingA chloro-substituted derivative showed 92.64% antioxidant activity compared to ascorbic acid (96.69%). nih.gov
3-(2-naphthyl)-1-phenyl-1H-pyrazole derivativesRadical Scavenging ActivityDemonstrated potent radical scavenging capabilities. nih.gov
Pyrazoline derivativesDPPH and FRAP assaysOne derivative showed high free radical scavenging and ferric-reducing power, and protected against lipid peroxidation. researchgate.net

Anticonvulsant Studies

While specific anticonvulsant studies on this compound are not detailed in the available research, the pyrazole scaffold is a well-established pharmacophore in the development of anticonvulsant agents. researchgate.netresearchgate.net The anticonvulsant action of pyrazole-containing compounds is thought to be related to their ability to act as a constrained pharmacophore at receptor sites. researchgate.net

Numerous studies have evaluated various pyrazole derivatives for their efficacy in animal models of epilepsy, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests in mice. nih.govnih.govkarger.comnih.gov The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic seizures.

In one study, a series of novel pyrazole derivatives were synthesized and evaluated for their anticonvulsant activity. nih.gov Several compounds exhibited significant protection against clonic seizures induced by pentylenetetrazole. nih.gov Another study on substituted pyrazoles found that the most potent compound showed significant anticonvulsive activity in both MES and scPTZ assays in mice, with no behavioral alterations and a considerable CNS depressant effect. nih.govkarger.com This particular compound was also found to reduce levels of oxidative stress and inflammation in the brains of the test animals. nih.govkarger.com

The structural features of pyrazole derivatives can significantly influence their anticonvulsant activity. For example, research has suggested that substitution at the 1H-position of the pyrazole ring with phenyl or substituted phenyl groups can increase anticonvulsant activity when compared to unsubstituted analogs. researchgate.net

Derivative ClassAnimal ModelKey FindingReference
Novel pyrazole derivativesPTZ-induced seizures in miceRemarkable protective effect against clonic seizures. nih.gov
Substituted pyrazolesMES and scPTZ seizure models in miceA potent compound showed significant anticonvulsive activity and reduced oxidative stress and inflammation. nih.govkarger.com
4-(aryl/substituted aryl)-1-(unsubstituted/aryl/substituted aryl) 3-phenyl-1-H pyrazolesElectroshock-induced convulsionsReplacement of the 1-H position of pyrazole with phenyl and substituted phenyl groups increases anticonvulsant activity. researchgate.net

Antiviral Properties

There is a lack of specific research on the antiviral properties of this compound in the provided literature. However, the pyrazole nucleus is a prominent scaffold in the design of novel antiviral agents, showing activity against a range of viruses. nih.govresearchgate.netacs.org

For instance, a series of 4-substituted pyrazole derivatives were synthesized and tested for their antiviral efficacy against the Newcastle disease virus (NDV), a significant pathogen in the poultry industry. nih.gov In this study, the ability of the compounds to inhibit virus-induced hemagglutination was assessed. A hydrazone and a thiazolidinedione derivative of pyrazole demonstrated complete (100%) protection against NDV. nih.gov

Other research has explored the potential of pyrazole derivatives against coronaviruses. A study on hydroxyquinoline-pyrazole hybrids investigated their antiviral activity against SARS-CoV-2, HCoV-229E, and MERS-CoV. rsc.org The findings highlighted the multifaceted antiviral mechanisms of these derivatives, including the inhibition of viral adsorption to host cells. rsc.org

Furthermore, pyrazole derivatives containing an oxime moiety have been synthesized and evaluated for their antiviral activities. acs.org This was the first report on the antiviral activity of this particular class of pyrazole derivatives. acs.org Another study on pyrazole derivatives with an oxime esters group showed that some of the synthesized compounds possessed good bioactivity against the Tobacco Mosaic Virus (TMV). nih.gov

Derivative ClassVirusKey FindingReference
4-substituted pyrazole derivativesNewcastle disease virus (NDV)A hydrazone and a thiazolidinedione derivative provided 100% protection against NDV. nih.gov
Hydroxyquinoline-pyrazole hybridsSARS-CoV-2, HCoV-229E, MERS-CoVDemonstrated multifaceted antiviral mechanisms, including inhibition of viral adsorption. rsc.org
Pyrazole derivatives with oxime estersTobacco Mosaic Virus (TMV)Some compounds showed good bioactivity against TMV. nih.gov

Trypanocidal Activity

While specific investigations into the trypanocidal activity of this compound are not prominent, the pyrazole scaffold has been extensively studied for the development of new therapeutic agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.commdpi.comnih.gov

A study focusing on a small library of pyrazole derivatives identified several promising candidates with significant activity against the intracellular amastigote form of T. cruzi. mdpi.comnih.gov The structure-activity relationship (SAR) analysis revealed that 1-aryl-1H-pyrazole-imidazoline derivatives with bromo, chloro, and methyl substituents in the para-position of the aryl ring showed increased potency. mdpi.comnih.gov

In a related context, a series of 5-benzyl-3-isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (BIPPO) analogs were synthesized and evaluated for their anti-T. brucei activity. acs.org This scaffold, which includes a benzyl-pyrazole moiety, was considered a promising starting point for identifying antitrypanosomal compounds. The study found that replacing the benzyl (B1604629) group with different aromatic substituents significantly impacted the antiparasitic activity. acs.org

Another area of research has been on pyrazole-thiadiazole derivatives. These compounds were evaluated for their trypanocidal activity using cellular models. mdpi.com Certain derivatives with dichlorinated and nitro-substituted phenyl rings were found to be the most active against intracellular amastigotes. mdpi.com Ultrastructural analysis of trypomastigotes treated with one of the active derivatives revealed detachment of the flagellum from the parasite's body. mdpi.com

Derivative ClassTargetKey FindingReference
1-aryl-1H-pyrazole-imidazoline derivativesT. cruzi intracellular amastigotesCompounds with para-substituted Br, Cl, and methyl groups on the aryl ring showed increased potency. mdpi.comnih.gov
5-benzyl-3-isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (BIPPO) analogsT. bruceiThe nature of the aromatic substituent at the 5-position significantly influenced antiparasitic activity. acs.org
Pyrazole-thiadiazole derivativesT. cruzi intracellular amastigotes and trypomastigotesDichlorinated and nitro-substituted derivatives were most active against amastigotes. One compound caused flagellar detachment in trypomastigotes. mdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Impact of Substituents on Biological Activity

The benzyl (B1604629) group is a significant contributor to the molecule's biological profile. Modifications to the phenyl ring of this moiety can fine-tune the compound's activity.

In a series of 4-benzyl-1H-pyrazol-3-yl β-D-glucopyranoside derivatives designed as sodium glucose co-transporter 1 (SGLT1) inhibitors, alterations to the phenyl ring of the benzyl group were studied to establish structure-activity relationships. nih.gov Similarly, research on pyrazole-based inhibitors of the meprin α and β enzymes showed that introducing acidic carboxyphenyl groups to a benzylic unit at the N1 position of the pyrazole (B372694) ring significantly increased inhibitory potency, particularly against meprin β. nih.gov

Another study focused on imidazo[4,5-b]pyridine derivatives, where a 1-benzyl-1H-pyrazol-4-yl moiety was introduced at the C7 position. This initial compound inhibited a range of kinases, and subsequent modifications to the benzyl group led to distinct binding modes with the Aurora-A kinase. researchgate.net Furthermore, in the development of pyrazole-containing benzimidazoles as antioxidants, compounds featuring a benzyl substituent on the imidazole (B134444) nitrogen demonstrated good activity. researchgate.net

Table 1: Impact of Benzyl Moiety Modifications on Biological Activity

Parent Scaffold Modification on Benzyl Group Target Observed Effect on Activity Reference
4-benzyl-1H-pyrazol-3-yl β-D-glucopyranoside Various substitutions on the phenyl ring SGLT1 Modulated inhibitory potency and selectivity nih.gov
N1-benzyl Pyrazole Introduction of acidic carboxyphenyl residues Meprin α and β 30-fold increase in potency against meprin β nih.gov
7-(1-benzyl-1H-pyrazol-4-yl)imidazo[4,5-b]pyridine Various substitutions on the phenyl ring Aurora-A Kinase Altered binding modes researchgate.net
Pyrazole-containing benzimidazole Benzyl group on imidazole nitrogen Antioxidant assays Good antioxidant activity researchgate.net

Substitutions directly on the pyrazole ring are crucial for determining the compound's therapeutic potential. The electronic and steric properties of these substituents can dictate the binding affinity and selectivity for a given biological target. researchgate.net

For instance, in the development of SGLT1 inhibitors based on 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside, modifying the substituent at the 5-position of the pyrazole ring was a key strategy to identify potent and selective inhibitors. nih.gov Studies on meprin inhibitors revealed that introducing different residues at the 3(5)-position of 3,4,5-substituted pyrazoles had a significant impact on activity. While methyl and benzyl groups led to a decrease in inhibitory activity, a cyclopentyl moiety resulted in activity similar to the highly active 3,5-diphenylpyrazole. nih.gov

The structural requirements for potent and selective cannabinoid CB1 receptor antagonists based on a pyrazole scaffold highlight the importance of specific substitutions: a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position were found to be critical for high antagonistic activity. acs.org Furthermore, analysis of pyrazolyl–thiazole derivatives showed that electron-withdrawing groups like nitro (NO2) and halogens on a phenyl ring attached to the pyrazole significantly influenced antimicrobial activity. rsc.org

Table 2: Effects of Pyrazole Ring Substitutions on Biological Activity

Parent Scaffold Position of Substitution Substituent Target/Activity Observed Effect Reference
4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside 5-position Various groups SGLT1 Key to potency and selectivity nih.gov
3,4,5-substituted pyrazole 3(5)-position Methyl, Benzyl Meprin α/β Decreased inhibitory activity nih.gov
3,4,5-substituted pyrazole 3(5)-position Cyclopentyl Meprin α/β Similar activity to diphenyl analog nih.gov
Pyrazole Carboxamide 1-position 2,4-dichlorophenyl Cannabinoid CB1 Receptor Required for potent antagonism acs.org
Pyrazole Carboxamide 5-position p-substituted phenyl Cannabinoid CB1 Receptor Required for potent antagonism acs.org
Pyrazolyl-thiazole Phenyl ring on pyrazole Electron-withdrawing groups (e.g., NO2) Antimicrobial Enhanced activity rsc.org

Pharmacophore Identification and Lead Optimization Strategies

Pharmacophore modeling is a crucial step in modern drug design, allowing researchers to identify the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. danaher.com For pyrazole derivatives, pharmacophore models have been successfully used to guide the discovery and optimization of potent inhibitors for various targets.

One study identified a pharmacophore model for pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV (DPP-4) inhibitors, which consisted of one hydrogen bond donor, one hydrogen bond acceptor, and two hydrophobic features. nih.gov This model provided a rational explanation for the observed structure-activity relationships and served as a guide for further structural optimization. nih.gov Similarly, pharmacophore-based virtual screening has been employed to identify pyrazolone-derived dual inhibitors for Janus kinases (JAKs) and pyrazolo[1,5-c]quinazolines as inhibitors of topoisomerase-I. acs.orgnih.gov

Lead optimization is the process of modifying a biologically active compound to improve its properties, such as potency, selectivity, and pharmacokinetic profile. danaher.com For pyrazole-based compounds, this often involves several strategies:

Direct Chemical Manipulation : Adding, removing, or swapping functional groups to enhance binding or improve physicochemical properties. danaher.com

Structure-Based Design : Using the known 3D structure of the target protein to guide modifications for optimal interaction. danaher.com

Bioisosteric Replacement : Replacing a functional group with another that has similar physical or chemical properties to improve the drug's profile while maintaining its biological activity. The pyrazole ring itself is often used as a bioisostere in lead optimization programs. researchgate.net

A notable example is the lead optimization of a pyrazole sulfonamide series of Trypanosoma brucei N-myristoyltransferase inhibitors. acs.org To improve penetration into the central nervous system (a requirement for treating stage 2 of the disease), the secondary sulfonamide was "capped" to reduce its polar surface area and acidity. Further optimization of the linker between the pyrazole and an amine group led to a marked increase in selectivity. acs.org In another case, pyrazole-based COX-2 inhibitors were optimized by substituting them with a triazole moiety to design candidates with reduced cardiovascular risks. nih.gov These examples underscore the iterative process of design, synthesis, and testing that drives the development of effective pyrazole-based therapeutic agents. danaher.comresearchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in understanding the electronic structure and reactivity of pyrazole (B372694) derivatives. These methods, often employing Density Functional Theory (DFT), allow for the optimization of molecular geometry and the calculation of electronic properties. researchgate.netepstem.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. scientific.net

For pyrazole derivatives, these calculations help in identifying the most reactive sites for electrophilic and nucleophilic attacks through the analysis of the molecular electrostatic potential (MEP). researchgate.net The distribution of electron density, calculated through methods like Mulliken population analysis, further elucidates the charge distribution across the molecule, highlighting the atoms' electrophilic or nucleophilic character. researchgate.netscientific.net These theoretical insights provide an excellent perception of the molecule's intrinsic properties, which are fundamental to predicting its behavior in chemical reactions. researchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the properties of pyrazole-based compounds. researchgate.netjcsp.org.pk At levels of theory like B3LYP/6-31G(d,p), DFT is used to optimize the ground state geometries, and to calculate electronic and charge transfer properties. epstem.netjcsp.org.pk

Applications of DFT for pyrazole derivatives include:

Geometric Optimization: Determining the most stable three-dimensional structure by calculating bond lengths, bond angles, and dihedral angles. epstem.net

Electronic Properties: Calculating HOMO and LUMO energies to understand charge transfer within the molecule and predict its stability. A smaller HOMO-LUMO gap often suggests better electron delocalization. scientific.netjcsp.org.pk

Spectroscopic Analysis: Computing theoretical vibrational frequencies (IR) and NMR chemical shifts (¹H and ¹³C), which can be compared with experimental data to confirm the molecular structure. epstem.netnih.gov

Reactivity Prediction: Using MEP maps to visualize electron density and predict sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Studies on various pyrazole derivatives have demonstrated a good consensus between DFT-calculated data and experimental results, validating the utility of this approach. scientific.net

Table 1: Representative DFT-Calculated Properties for a Pyrazole Derivative

Property Description Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons.
Energy Gap (ΔE) The difference between LUMO and HOMO energies. Indicates chemical reactivity and stability. scientific.net

Note: Specific values are dependent on the exact pyrazole derivative and the level of theory used.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction of small molecules like 4-benzyl-1H-pyrazole with biological macromolecules, such as enzymes and receptors. eurasianjournals.comrsc.org

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This helps in understanding the binding mode and affinity. Following docking, MD simulations are performed to explore the dynamic behavior and stability of the ligand-receptor complex over time. rsc.orgnih.gov These simulations provide insights into conformational changes and the stability of the protein's binding pocket. chemmethod.com

For instance, studies on pyrazole-based inhibitors targeting enzymes like carbonic anhydrase (hCA) and dipeptidyl peptidase-IV (DPP-IV) have utilized these techniques. rsc.orgchemmethod.com The simulations can confirm the stability of the binding, with minimal conformational changes observed over simulation times of up to 100 nanoseconds. rsc.orgchemmethod.com

Modeling the interaction between a ligand and its receptor is crucial for drug design. For pyrazole derivatives, docking studies have revealed specific interactions with amino acid residues in the active sites of target proteins. nih.govnih.gov

These interactions commonly include:

Hydrogen Bonds: The pyrazole core, with its nitrogen atoms, can act as both a hydrogen bond donor (N-H) and acceptor (N).

π-π Stacking: The aromatic pyrazole and benzyl (B1604629) rings can engage in stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan.

Hydrophobic Interactions: The benzyl group can form hydrophobic interactions with nonpolar residues in the binding pocket.

In a study of pyrazole-based inhibitors with human carbonic anhydrase II (hCA II), docking revealed that the compounds fit into the active site, forming key interactions with zinc ions and surrounding amino acid residues. nih.gov

Table 2: Example of Ligand-Receptor Interactions for a Pyrazole Inhibitor

Interaction Type Interacting Ligand Group Interacting Receptor Residue
Hydrogen Bond Sulfonamide group Thr199
Coordination Sulfonamide group Zn²⁺

Note: This table is a representative example from studies on pyrazole sulfonamides and does not specifically represent 4-benzyl-1H-pyrazole hydrochloride.

Computational studies are instrumental in elucidating the mechanism of action at a molecular level. By modeling the binding of a pyrazole ligand to its target receptor, researchers can understand how the ligand modulates the receptor's function. For example, molecular modeling can show how a pyrazole derivative binds selectively to one estrogen receptor subtype (ERα) over another (ERβ). nih.gov These studies suggest that selectivity can arise from differences in how the pyrazole core and its substituents interact with specific residues that differ between the receptor subtypes. nih.gov This detailed understanding of binding and interaction is key to optimizing lead compounds and designing novel therapeutics with specific activities. eurasianjournals.comnih.gov

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In silico tools are frequently used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. chemmethod.com Web-based platforms like SwissADME and ADMETlab allow for the rapid evaluation of the pharmacokinetic profile of compounds like pyrazole derivatives. chemmethod.com

These predictions assess various parameters, including:

Gastrointestinal (GI) Absorption: Predicting how well the compound is absorbed from the gut.

Bioavailability: Estimating the fraction of the administered dose that reaches systemic circulation.

Blood-Brain Barrier (BBB) Permeation: Predicting the likelihood of the compound crossing into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Assessing the potential for drug-drug interactions by predicting the inhibition of key metabolic enzymes.

Studies on novel pyrazole derivatives have used these tools to establish favorable ADMET profiles, indicating their potential for further development. chemmethod.com For example, predictions might show high gastrointestinal absorption and that the compound is not a substrate for P-glycoprotein, suggesting good oral bioavailability.

Table 3: Representative Predicted ADME Properties for a Pyrazole Derivative

Property Predicted Value/Classification Implication
GI Absorption High Good potential for oral administration.
BBB Permeant No Low likelihood of central nervous system side effects.
CYP2D6 Inhibitor No Lower risk of metabolic drug-drug interactions.

| Lipinski's Rule of Five | 0 Violations | Indicates good drug-likeness. |

Note: This table is illustrative and based on general findings for pyrazole derivatives from computational screening.

Tautomeric Equilibria and Conformational Preference Studies

4-benzyl-1H-pyrazole exhibits interesting structural dynamics in solution, primarily involving annular tautomerism and conformational changes due to the rotation of the benzyl group. nih.gov

Annular Tautomerism: This involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.govmdpi.com For 4-benzyl-1H-pyrazole, this results in two identical tautomeric forms, and the interconversion is typically rapid on the NMR timescale. nih.govmdpi.com

Conformational Preference: The rotation of the benzyl group around the C4(pyrazole)-C(CH₂) single bond leads to different conformers. nih.gov The interconversion between these conformers can occur through direct rotation or be facilitated by annular tautomerism. nih.gov Although these conformers easily interconvert in solution, the molecule can adopt a specific, chiral conformation in the solid state, leading to a chiral crystal structure. nih.gov This phenomenon, where rotational isomers are stable enough to be isolated, is known as atropisomerism. nih.gov

Table 4: Tautomers and Conformers of 4-benzyl-1H-pyrazole

Form Description Interconversion Mechanism
Tautomer A Proton on N1 Annular tautomerism
Tautomer B Proton on N2 (identical to A) Annular tautomerism
Conformer A Benzyl group on one side of the pyrazole plane Rotation around C-C single bond

| Conformer B | Benzyl group on the other side of the pyrazole plane | Rotation around C-C single bond / Tautomerism-assisted rotation |

Source: Adapted from structural studies on 4-benzyl-1H-pyrazole. nih.gov

Applications in Interdisciplinary Scientific Fields Excluding Clinical

Medicinal Chemistry Applications (excluding human trials)

In the realm of medicinal chemistry, the pyrazole (B372694) nucleus is a privileged scaffold, forming the core of numerous compounds investigated for a wide range of therapeutic effects. globalresearchonline.netnih.govmdpi.com Derivatives are explored for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among other biological activities. globalresearchonline.netmdpi.commdpi.com The benzyl (B1604629) group in 4-benzyl-1H-pyrazole can contribute to the molecule's stability and reactivity, making it a valuable intermediate in the synthesis of potentially bioactive molecules. lookchem.com

Research into pyrazole derivatives has identified their capacity to inhibit various biological targets. For instance, different substituted pyrazoles have shown inhibitory activity against enzymes like cyclooxygenase (COX), various kinases, and topoisomerase II, which are crucial in inflammation and cancer progression. globalresearchonline.netmdpi.com

The following table summarizes the preclinical bioactivity of various pyrazole derivatives, illustrating the therapeutic potential of this class of compounds.

Interactive Data Table: Preclinical Bioactivity of Pyrazole Derivatives

Compound ClassBiological Target/ModelKey FindingsReference(s)
Pyrazole-naphthalene derivativesBreast cancer cell line (MCF-7)A derivative with an ethoxy substitution showed an IC₅₀ value of 2.78 ± 0.24 μM, which was five times more active than the reference drug cisplatin (B142131) (IC₅₀ = 15.24 ± 1.27 μM). mdpi.com mdpi.com
1,2,3-Triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylatesVarious cancer cell lines (A549, HCT-116, MCF-7, HT-29)One compound demonstrated IC₅₀ values of 1.962, 3.597, 1.764, and 4.496 μM against the respective cell lines. mdpi.com mdpi.com
Pyrazole derivatives with thiourea (B124793) skeletonEpidermal Growth Factor Receptor (EGFR)Compound C5 showed potent EGFR inhibitory activity (IC₅₀ = 0.07 μM) and significant antiproliferative activity against MCF-7 cells (IC₅₀ = 0.08 μM). nih.gov nih.gov
Benzothiazole-pyrazole hybridsVarious cancer cell lines (PC-3, 22Rv1, MCF-7)Hybrids with a C-6 methoxy (B1213986) and ortho-fluoro on the phenyl ring yielded submicromolar inhibition (IC₅₀ = 0.1–0.15 µM). mdpi.com mdpi.com
3-benzoylbenzofuran-derived pyrazolesHIV-1 ProteaseCompound 5f was identified as the most active protease inhibitor with an IC₅₀ value of 31.59 ± 3.83 μM. rsc.org rsc.org

Catalysis and Coordination Chemistry

Pyrazole derivatives are widely utilized in coordination chemistry, primarily due to their ability to act as versatile ligands for transition metals. nih.govchemicalbook.comresearchgate.net The two adjacent nitrogen atoms in the pyrazole ring can coordinate with a metal center, forming stable complexes. nih.govchemicalbook.com These metal complexes have found significant applications in homogeneous catalysis. nih.gov The N-H proton on the pyrazole ring can become more acidic upon coordination to a metal, which can play a crucial role in catalytic cycles by participating in proton transfer or hydrogen bonding. nih.gov

The structure of pyrazole is highly suitable for ligand design. nih.govumich.edu The presence of two nitrogen atoms with different chemical environments—one pyrrole-like and one pyridine-like—allows for various coordination modes. mdpi.comchemicalbook.com Pyrazoles can function as monodentate, bidentate, or bridging ligands, facilitating the construction of diverse coordination compounds, from simple mononuclear complexes to intricate polynuclear structures. researchgate.netresearchgate.net

The ease of functionalization at the carbon and nitrogen atoms of the pyrazole ring allows for the fine-tuning of the ligand's steric and electronic properties. nih.govnih.gov For instance, attaching bulky substituents can create a specific steric environment around the metal center, influencing the selectivity of a catalytic reaction. umich.edu The 4-benzyl group in 4-benzyl-1H-pyrazole, for example, introduces steric bulk that can be leveraged in designing specific catalyst architectures. nih.gov Pyrazole-based ligands have been successfully used in various catalytic transformations, including polymerization, hydrogenation, and cross-coupling reactions like the Suzuki coupling. nih.govumich.edursc.orgrsc.org

Agrochemical Research

The pyrazole scaffold is a key component in a variety of commercial agrochemicals, including herbicides, insecticides, and fungicides. chemicalbook.comglobalresearchonline.netnih.govresearchgate.net The biological activity of these compounds is a result of their interaction with specific enzymes or receptors in the target pests or weeds. acs.orgnih.gov

For example, some pyrazole derivatives function as herbicides by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is essential for pigment synthesis in plants. acs.org Inhibition of this enzyme leads to the bleaching of the plant tissue and eventual death. acs.org In the field of insecticides, compounds like fipronil, which contains a pyrazole ring, act by blocking GABA-gated chloride channels in insects, leading to central nervous system disruption. researchgate.net Researchers continue to design and synthesize novel pyrazole derivatives to develop more effective and selective agrochemicals with improved crop safety. acs.orgnih.gov Derivatives of 1-benzyl-4-iodo-1H-pyrazole have been identified as building blocks for creating new pesticides and herbicides. lookchem.com

Material Science and Optoelectronic Applications

In material science, pyrazole derivatives are investigated for their potential use in creating advanced materials with specific optical and electronic properties. globalresearchonline.netnih.gov Their applications include fluorescent substances, dyes, liquid crystals, and organic light-emitting diodes (OLEDs). globalresearchonline.netnih.gov The aromatic and electron-rich nature of the pyrazole ring, combined with the ability to introduce various functional groups, allows for the tuning of their photophysical properties, such as absorption and emission spectra. rsc.org

For instance, fluorinated bis(pyrazoles) have been synthesized and studied for their spectroscopic and dielectric properties. rsc.org Research has shown that the absorption and fluorescence emission characteristics of these materials can be modified by the degree and position of fluorination. rsc.org Furthermore, the structural versatility of pyrazoles is exploited in the design of molecules that can self-assemble into ordered structures, which is a key aspect in the development of liquid crystals and other functional materials. nih.gov Some pyrazoles have also been noted to act as semiconductors, highlighting their potential in electronic applications. nih.gov

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

The synthesis of pyrazole (B372694) derivatives has evolved significantly from classical condensation reactions to more sophisticated and efficient modern techniques. researchgate.net Future research into the synthesis of 4-benzyl-1H-pyrazole hydrochloride is likely to focus on methods that offer higher yields, greater purity, and improved environmental sustainability.

Key areas for exploration include:

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are highly efficient for creating complex molecules. mdpi.comfrontiersin.org Designing a one-pot, three-component reaction involving a benzyl-containing precursor, a hydrazine (B178648) source, and a suitable three-carbon building block could streamline the synthesis of the 4-benzylpyrazole core. frontiersin.org

Catalytic Methods: The use of metal catalysts can facilitate pyrazole ring formation under milder conditions with high selectivity. researchgate.net Research into palladium-catalyzed cross-coupling reactions, for instance, could be employed to introduce the benzyl (B1604629) group at the C4 position of a pre-formed pyrazole ring with high precision. mdpi.com

Green Chemistry Approaches: Modern synthetic chemistry emphasizes sustainability. Future pathways will likely explore the use of greener solvents (like glycerol-based deep eutectic solvents), microwave-assisted synthesis to reduce reaction times, and solvent-free reaction conditions to minimize environmental impact. researchgate.netfrontiersin.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound could enable more efficient and consistent large-scale production for potential industrial applications.

Design and Synthesis of Advanced this compound Analogues

The 4-benzyl-1H-pyrazole scaffold is ripe for modification to create advanced analogues with potentially superior biological activity or novel properties. Structure-activity relationship (SAR) studies on related pyrazole derivatives have shown that small structural changes can lead to significant differences in biological function. nih.govnih.gov

Future design strategies will likely focus on:

Substitution on the Benzyl Ring: Introducing various substituents (e.g., halogens, methoxy (B1213986), nitro groups) onto the phenyl ring of the benzyl group can modulate the compound's electronic and steric properties. This can influence binding affinity to biological targets. For example, studies on other pyrazoles have shown that chloro- and methoxy-substituents can enhance anti-inflammatory or anticancer activity. researchgate.netnih.gov

Modification of the Pyrazole Ring: Alkylation or arylation at the N1 position of the pyrazole ring is a common strategy to enhance potency. nih.gov Furthermore, introducing other functional groups at the C3 and C5 positions could create new interaction points with biological targets.

Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres—substituents that retain similar physical or chemical properties—can improve pharmacokinetic profiles. For instance, replacing the phenyl ring of the benzyl group with other aromatic heterocycles like pyridine (B92270) or thiophene (B33073) could lead to novel analogues with different biological activities.

Below is a table outlining potential design strategies for advanced analogues.

Modification Strategy Target Position Example Substituents Potential Goal
Benzyl Ring SubstitutionPhenyl group of the benzyl moiety-Cl, -F, -OCH₃, -NO₂Enhance binding affinity, modulate lipophilicity
N1-Position FunctionalizationPyrazole Ring (N1)Methyl, Ethyl, Substituted BenzylImprove pharmacokinetic properties, alter target selectivity
C3/C5 Position SubstitutionPyrazole Ring (C3, C5)Amino, Carboxyl, Small alkyl groupsIntroduce new hydrogen bonding sites, improve solubility
Bioisosteric ReplacementBenzyl MoietyThienylmethyl, PyridinylmethylExplore new chemical space, alter metabolic stability

Mechanistic Investigations of Biological Activities

While many pyrazole derivatives are known to possess a wide spectrum of biological activities—including anti-inflammatory, anticancer, and antimicrobial effects—the precise mechanisms of action are often complex. nih.govresearchgate.net For this compound and its future analogues, in-depth mechanistic studies will be crucial for their development as therapeutic agents.

Future research should include:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and computational docking to identify the specific cellular proteins (e.g., enzymes, receptors) that the compound interacts with. Pyrazole derivatives are known to inhibit enzymes like kinases and cyclooxygenase (COX). nih.gov For example, research has identified 1-benzyl-1H-pyrazole derivatives as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis. nih.gov

Elucidation of Signaling Pathways: Once a target is identified, further studies are needed to understand how the compound modulates its activity and affects downstream cellular signaling pathways. This could involve assays for kinase activity, gene expression analysis, and monitoring changes in cell cycle progression or apoptosis. researchgate.net

Computational Modeling: Molecular docking and dynamic simulations can provide insights into the binding mode of this compound with its biological targets at the atomic level. This information is invaluable for understanding SAR and guiding the design of more potent and selective analogues. nih.gov

Application in Emerging Technologies

Beyond medicinal chemistry, the unique chemical properties of the pyrazole ring open up possibilities for applications in emerging technologies. The ability of the nitrogen atoms in the pyrazole ring to coordinate with metal ions and its inherent photophysical potential are key attributes for materials science. mdpi.com

Potential future applications include:

Organic Electronics: Pyrazole derivatives with extended conjugation can exhibit interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs), sensors, and photovoltaics. mdpi.com Research could focus on synthesizing polymeric or oligomeric materials based on the 4-benzyl-1H-pyrazole unit to explore their electronic and optical properties.

Coordination Chemistry and Catalysis: The pyrazole ring is an excellent ligand for coordinating with metal ions. This compound could serve as a precursor for novel metal-organic frameworks (MOFs) or coordination polymers. These materials have potential applications in gas storage, separation, and heterogeneous catalysis.

Chemical Sensors: By functionalizing the pyrazole or benzyl ring with specific reporter groups, it may be possible to design chemosensors that exhibit a detectable change (e.g., color or fluorescence) upon binding to specific ions or molecules. mdpi.com

The continued exploration of this compound and its derivatives promises to yield not only new therapeutic agents but also novel materials with valuable technological applications.

Q & A

Q. What are the validated synthetic routes for 4-benzyl-1H-pyrazole hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer: A common approach involves cyclocondensation of substituted hydrazides with β-keto esters or ketones, followed by benzylation. For example, phosphorous oxychloride (POCl₃) at 120°C efficiently facilitates cyclization of hydrazide intermediates into pyrazole cores . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1.2 equivalents of POCl₃ to minimize side products). Post-synthesis, recrystallization in ethanol/water mixtures improves purity (>95% by HPLC).

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • IR Spectroscopy : Identify characteristic N–H stretches (3100–3300 cm⁻¹) and C–Cl vibrations (600–800 cm⁻¹) in the hydrochloride salt .
  • NMR : ¹H NMR should show benzyl protons as a singlet (~δ 4.8–5.2 ppm) and pyrazole protons as doublets (δ 7.2–8.1 ppm). ¹³C NMR confirms benzyl carbons (δ 40–45 ppm) and aromatic carbons (δ 120–140 ppm) .
  • Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks matching the molecular ion (e.g., ~220–230 m/z for C₁₀H₁₀ClN₃) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the protonation state or tautomerism of this compound?

Methodological Answer: SCXRD using SHELXL software (version 2018/3) enables precise determination of bond lengths and angles. For example, a shortened N–Cl bond (<1.6 Å) confirms protonation at the pyrazole nitrogen. Refinement parameters (R1 < 0.05) ensure reliability. Disordered benzyl groups can be modeled using PART commands in SHELXTL . For tautomerism, compare experimental hydrogen-bonding networks (e.g., N–H···Cl interactions) with DFT-optimized structures .

Q. How should researchers address contradictory thermal stability data from TGA/DTA analyses?

Methodological Answer: Contradictions often arise from hydration states or decomposition kinetics. Example protocol:

Perform TGA under inert gas (N₂, 10°C/min) to isolate decomposition steps.

Cross-validate with DSC to detect endothermic/exothermic events (e.g., melting vs. degradation).

Use Kissinger analysis to calculate activation energy (Eₐ) for decomposition.

Q. What strategies are recommended for correlating structural modifications of 4-benzyl-1H-pyrazole derivatives with biological activity?

Methodological Answer:

  • SAR Workflow :
    • Synthesize analogs with substituents at the benzyl (e.g., electron-withdrawing Cl) or pyrazole positions.
    • Screen against target receptors (e.g., cannabinoid receptors via competitive radioligand binding assays, as in ).
    • Use molecular docking (AutoDock Vina) to map steric/electronic effects.
  • Key Metrics : IC₅₀ values, ligand efficiency (LE), and lipophilicity (logP) .

Methodological Notes

  • Avoid Common Pitfalls :
    • Over-reliance on IR for tautomerism (use SCXRD or NOESY instead).
    • Inadequate POCl₃ quenching (neutralize with ice-cold NaHCO₃ to prevent side reactions) .
  • Ethical Compliance : Dispose of halogenated waste via certified facilities to comply with environmental regulations .

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